molecular formula C9H11FO2 B13992447 2-Fluoro-1,5-dimethoxy-3-methylbenzene

2-Fluoro-1,5-dimethoxy-3-methylbenzene

Cat. No.: B13992447
M. Wt: 170.18 g/mol
InChI Key: GASRKTJZWUTWOF-UHFFFAOYSA-N
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Description

2-Fluoro-1,5-dimethoxy-3-methylbenzene is an aromatic compound with a benzene ring substituted with a fluorine atom, two methoxy groups, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-1,5-dimethoxy-3-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the fluorination of 1,5-dimethoxy-3-methylbenzene using a fluorinating agent such as Selectfluor. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-1,5-dimethoxy-3-methylbenzene can undergo various chemical reactions, including:

    Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The fluorine atom can be replaced by hydrogen through reduction reactions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound would yield nitro derivatives, while halogenation would produce halogenated derivatives .

Scientific Research Applications

2-Fluoro-1,5-dimethoxy-3-methylbenzene has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-1,5-dimethoxy-3-methylbenzene involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and methoxy groups can influence the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of specific enzymes, leading to changes in metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-1,5-dimethoxy-3-methylbenzene is unique due to the presence of the fluorine atom, which can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more suitable for certain applications .

Properties

Molecular Formula

C9H11FO2

Molecular Weight

170.18 g/mol

IUPAC Name

2-fluoro-1,5-dimethoxy-3-methylbenzene

InChI

InChI=1S/C9H11FO2/c1-6-4-7(11-2)5-8(12-3)9(6)10/h4-5H,1-3H3

InChI Key

GASRKTJZWUTWOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1F)OC)OC

Origin of Product

United States

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